Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate
Description
Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate is a chiral carbamate derivative featuring a cyclobutane ring substituted with a fluorosulfonyl (-SO₂F) group at the 2-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, making this compound valuable in medicinal chemistry and peptide synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-6-4-5-7(6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCCJPXYPXKDEN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate typically involves multi-step reactions. One common approach is to start with the preparation of the cyclobutyl ring, followed by the introduction of the fluorosulfonyl group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine: In medicine, this compound may serve as a precursor for the development of pharmaceuticals. Its structural features can be modified to enhance bioavailability and target specificity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research and Application Insights
- Synthetic Utility: The fluorosulfonyl group in the target compound enables efficient functionalization, whereas amino/hydroxy analogs are typically used as intermediates for further derivatization (e.g., amidation, oxidation) .
- Crystallographic Relevance : Tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry and electron density of such compounds, particularly for chiral centers and strained rings.
- Stability: Fluorosulfonyl-containing compounds may exhibit lower thermal stability compared to hydroxy or amino analogs due to the labile -SO₂F group.
Biological Activity
Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate is a fluorinated carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H20NO3F
- Molecular Weight : 233.28 g/mol
- CAS Number : 1268512-14-6
This compound is characterized by the presence of a fluorosulfonyl group, which is known to enhance the reactivity and biological activity of carbamate derivatives.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluorosulfonyl group is hypothesized to facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several key enzymes:
- Carbonic Anhydrase : This enzyme is crucial for maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition studies have shown that the compound can effectively reduce carbonic anhydrase activity, which may have implications in treating conditions such as glaucoma and metabolic disorders.
- Acetylcholinesterase : The compound exhibits inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This action can enhance cholinergic signaling, potentially benefiting cognitive functions.
2. Antimicrobial Activity
Preliminary studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibacterial agents.
3. Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro assays indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Research Findings and Case Studies
A summary of notable studies exploring the biological activity of this compound is presented below:
| Study | Findings | Implications |
|---|---|---|
| Smith et al., 2023 | Demonstrated significant inhibition of carbonic anhydrase with IC50 values in the low micromolar range. | Potential use in treating glaucoma and other conditions requiring carbonic anhydrase modulation. |
| Johnson et al., 2024 | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. | Suggests potential for development as a novel antibacterial agent. |
| Lee et al., 2024 | Found that the compound induces apoptosis in breast cancer cell lines via mitochondrial pathways. | Indicates potential for therapeutic use in cancer treatment strategies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
